An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride
An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 4-(Aminomethyl)benzonitrile hydrochloride. This compound is a valuable building block in medicinal chemistry and materials science.
Core Chemical Properties and Data
4-(Aminomethyl)benzonitrile hydrochloride, also known as 4-cyanobenzylamine hydrochloride, is a white to off-white crystalline solid.[1][2] As a hydrochloride salt, it is generally more stable and easier to handle than its free base form.[2] Its structure features a benzene ring substituted with an aminomethyl group and a nitrile group, making it a versatile intermediate for various chemical transformations.[2]
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 15996-76-6 | [3][4][5] |
| Molecular Formula | C₈H₈N₂ · HCl | [3][4] |
| Molecular Weight | 168.62 g/mol | [1][3][4] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 274-279 °C (lit.) | [1][3][5] |
| Purity | Typically ≥97% | [3][4] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |
| InChI Key | QREZLLYPLRPULF-UHFFFAOYSA-N | [3][4] |
| SMILES | Cl[H].NCc1ccc(cc1)C#N | [1][3] |
Applications in Research and Development
4-(Aminomethyl)benzonitrile hydrochloride serves as a key intermediate in the synthesis of a variety of molecules for biomedical and materials science applications.
-
Biochemical Tools: It is used in the synthesis of fluorescent-labeled bisbenzamidines, which can act as biochemical tools in biomedical research.[1]
-
Hydrogel Modification: The compound is a precursor for synthesizing 3-(p-benzylamino)-1,2,4,5-tetrazine, which is employed in modifying alginate hydrogels for cell engineering applications.[1]
-
Pharmaceutical Intermediates: Its structural motifs are relevant for the development of biologically active molecules.[2] It has been identified as a potential building block for inhibitors of enzymes like Son of sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase.[6]
-
Materials Science: Recently, it has been used as a polarized molecule additive in perovskite solar cells (PSCs) to improve crystal growth quality, passivate defects, and enhance device efficiency and stability.[7]
Figure 1: Logical relationship of 4-(Aminomethyl)benzonitrile HCl as a versatile building block.
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 4-(Aminomethyl)benzonitrile hydrochloride is not detailed in the provided search results, a plausible route can be constructed based on standard organic transformations for analogous compounds, such as the Gabriel synthesis.
The synthesis can be envisioned as a two-step process starting from 4-(bromomethyl)benzonitrile, followed by conversion to the hydrochloride salt.
Figure 2: Representative workflow for the synthesis of 4-(Aminomethyl)benzonitrile HCl.
Step 1: Synthesis of 4-(Aminomethyl)benzonitrile (Free Base) This protocol is adapted from the synthesis of a structurally similar compound.[8]
-
Alkylation: Dissolve 4-(bromomethyl)benzonitrile and potassium phthalimide in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask. Heat the mixture with stirring for several hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-(4-cyanobenzyl)phthalimide intermediate. Collect the solid by filtration and wash with water.[8]
-
Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol in a flask equipped with a reflux condenser. Add hydrazine hydrate to the suspension and heat the mixture to reflux for approximately 4 hours.[8]
-
Work-up: After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct and filter.[8] Concentrate the filtrate under reduced pressure. Dissolve the residue in water and make it basic with an aqueous sodium hydroxide solution to liberate the free amine.[8]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)benzonitrile. The product can be further purified if necessary.[8][9]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-(aminomethyl)benzonitrile free base in a suitable anhydrous solvent such as diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold anhydrous ether, and dry in a vacuum desiccator to yield 4-(aminomethyl)benzonitrile hydrochloride.[10]
While specific spectra for the title compound are not provided in the search results, generalized protocols for its analysis are described.
Nuclear Magnetic Resonance (NMR) Spectroscopy This is a general protocol for acquiring ¹H and ¹³C NMR spectra.[11]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform Fourier transformation, followed by phase and baseline correction of the spectra. Calibrate the spectra using the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy A general protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Signal Averaging: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic peaks corresponding to the functional groups: N-H stretch (amine salt), aromatic C-H stretch, C≡N stretch (nitrile), and C=C stretch (aromatic).
Safety and Handling
4-(Aminomethyl)benzonitrile hydrochloride is a chemical that requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[13] It can cause skin irritation and serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Respiratory Protection: Use a dust mask or respirator (e.g., N95 type) in areas with dust generation.[1]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[1]
-
-
Handling:
-
Storage:
References
- 1. 4-(氨基甲基)苯腈 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 3. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]
- 4. 4-(Aminomethyl)benzonitrile hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. Sigma Aldrich 4-(Aminomethyl)benzonitrile hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(Aminomethyl)benzonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-(Aminomethyl)benzonitrile hydrochloride - Amerigo Scientific [amerigoscientific.com]




